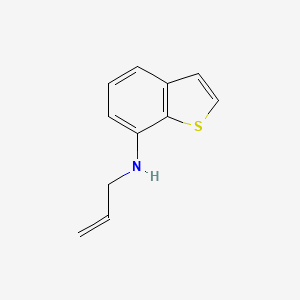![molecular formula C11H15ClFNO B13298675 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13298675.png)
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol is an organic compound that features a combination of a phenyl ring substituted with chlorine and fluorine, an amino group, and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and butan-1-amine.
Reaction: The 4-chloro-3-fluorobenzyl chloride is reacted with butan-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Workup: The reaction mixture is then subjected to standard workup procedures, including extraction, washing, and drying over anhydrous sodium sulfate.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chloro-2-fluorophenyl)methyl]amino}butan-1-ol
- 2-{[(4-Chloro-3-bromophenyl)methyl]amino}butan-1-ol
- 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-2-9(7-15)14-6-8-3-4-10(12)11(13)5-8/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
DXRBXMIYCRUFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-methylphenyl)methyl]pyrrolidine](/img/structure/B13298594.png)
![1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol](/img/structure/B13298602.png)
![1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol](/img/structure/B13298608.png)
![1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one](/img/structure/B13298612.png)

![3-[(2-Methylpropyl)sulfanyl]pyrrolidine](/img/structure/B13298665.png)
![4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13298671.png)




![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13298704.png)
![4-[(Dicyclopropylmethyl)amino]butan-2-ol](/img/structure/B13298709.png)
![1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13298713.png)
